molecular formula C10H6FNOS2 B2374676 (5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 349-33-7

(5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B2374676
CAS RN: 349-33-7
M. Wt: 239.28
InChI Key: BGYGQXZHOBKLTR-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound used in scientific research. Its unique structure allows for various applications, including drug synthesis, catalysis, and material science. The molecular formula of this compound is C10H6FNOS2 .


Molecular Structure Analysis

The molecular weight of “(5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is 239.29 . The compound contains elements such as carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) .

Scientific Research Applications

Structural and Molecular Analysis

The compound (5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is structurally related to various thiazole and thiazolidinone derivatives, which have been extensively studied for their interesting chemical properties and potential applications. For example, the synthesis and structural features of related compounds such as 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one have been analyzed, revealing unique conformational characteristics and interactions like C—H⋯N, C—H⋯O, and C—H⋯S hydrogen bonds (Yin et al., 2008). Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds in scientific research.

Anticancer Properties

Some derivatives of the (5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one family have shown promising anticancer properties. For instance, the study of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one demonstrated significant anticancer activity in various human cancer cell lines, affecting reactive oxygen species production, apoptosis, and cell metabolism (Szychowski et al., 2019). This highlights the potential of such compounds in the development of new anticancer therapies.

Antimicrobial and Antifungal Activities

Compounds related to (5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one have been synthesized and tested for their antimicrobial properties. For instance, the synthesis of novel thiazole compounds containing ether structures and their evaluation for anti-bacterial activities revealed fungicidal activities, especially against certain pathogens (Li-ga, 2015). Such studies are crucial in the search for new antimicrobial agents.

Pharmaceutical Synthesis and Drug Design

The compound and its derivatives are also significant in the field of pharmaceutical synthesis and drug design. For example, the synthesis and pharmacological evaluation of thiazolo[3,2-a]pyrimidines for anti-inflammatory and antinociceptive activity, which included compounds structurally related to (5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, showed significant medicinal potential (Alam et al., 2010). These findings contribute to the development of new therapeutic drugs.

properties

IUPAC Name

(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS2/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYGQXZHOBKLTR-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

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